Cyclohexane-1,4-diylbis(methylene) diisobutyrate
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Overview
Description
Cyclohexane-1,4-diylbis(methylene) diisobutyrate is an organic compound with the chemical formula C16H28O4. It is a diester derived from cyclohexane and isobutyric acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexane-1,4-diylbis(methylene) diisobutyrate can be synthesized through the esterification reaction between cyclohexane-1,4-diylbis(methylene) and isobutyric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures with continuous stirring. The product is then purified through distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Cyclohexane-1,4-diylbis(methylene) diisobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexane-1,4-diylbis(methylene) diisobutyrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mechanism of Action
The exact mechanism of action of cyclohexane-1,4-diylbis(methylene) diisobutyrate depends on its application. In drug delivery systems, it acts as a carrier molecule, facilitating the transport of active pharmaceutical ingredients to target sites. The ester groups in the compound can undergo hydrolysis in biological environments, releasing the active drug .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,4-diylbis(methylene) diacrylate: Similar in structure but contains acrylate groups instead of isobutyrate groups.
Cyclohexane-1,4-diylbis(methylene) dimethacrylate: Contains methacrylate groups, used in polymer synthesis.
Uniqueness
Cyclohexane-1,4-diylbis(methylene) diisobutyrate is unique due to its specific ester groups, which impart distinct chemical and physical properties. Its biocompatibility and potential therapeutic applications make it a valuable compound in various fields .
Properties
CAS No. |
85409-70-7 |
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Molecular Formula |
C16H28O4 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
[4-(2-methylpropanoyloxymethyl)cyclohexyl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C16H28O4/c1-11(2)15(17)19-9-13-5-7-14(8-6-13)10-20-16(18)12(3)4/h11-14H,5-10H2,1-4H3 |
InChI Key |
XKYOVTCKPSRDLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCC1CCC(CC1)COC(=O)C(C)C |
Origin of Product |
United States |
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